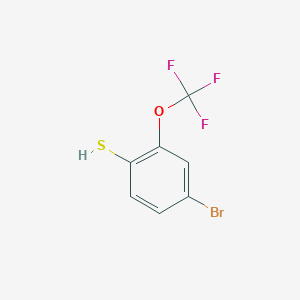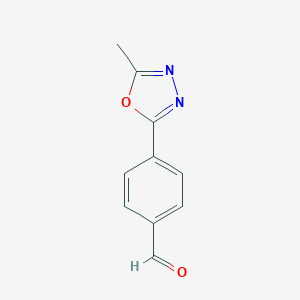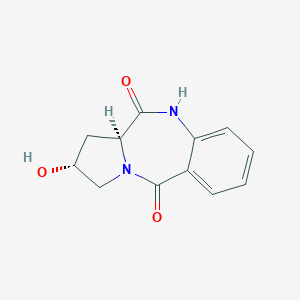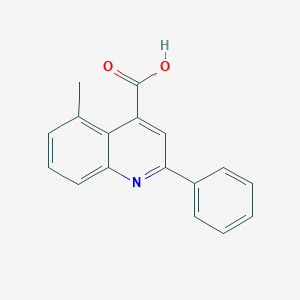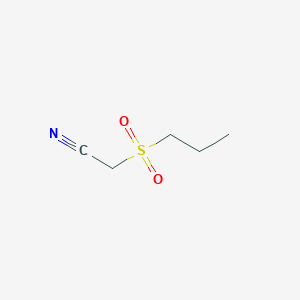![molecular formula C8H9NO2S2 B071171 3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid CAS No. 172896-63-8](/img/structure/B71171.png)
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid is a chemical compound with a unique structure that includes a thiophene ring, a thiocarbamoyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid typically involves the reaction of 2-thiophenecarboxylic acid with N-methylthiocarbamoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiocarbamoyl group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
科学的研究の応用
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid involves its interaction with specific molecular targets and pathways. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also interact with cellular membranes or receptors, modulating their function.
類似化合物との比較
Similar Compounds
Thiazoles: Compounds with a similar thiophene ring structure but containing a nitrogen atom.
Thiocarbamates: Compounds with a similar thiocarbamoyl group but different substituents.
Acetic Acid Derivatives: Compounds with a similar acetic acid moiety but different functional groups.
Uniqueness
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
CAS番号 |
172896-63-8 |
|---|---|
分子式 |
C8H9NO2S2 |
分子量 |
215.3 g/mol |
IUPAC名 |
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C8H9NO2S2/c1-9(6(12)5-8(10)11)7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,11) |
InChIキー |
OEWHLFKYNGTAQS-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CS1)C(=S)CC(=O)O |
正規SMILES |
CN(C1=CC=CS1)C(=S)CC(=O)O |
同義語 |
Propanoic acid, 3-(methyl-2-thienylamino)-3-thioxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


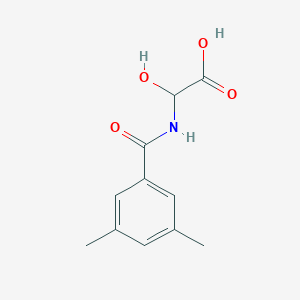

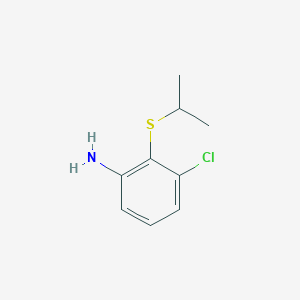

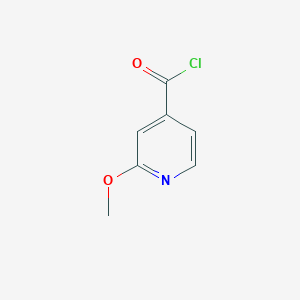
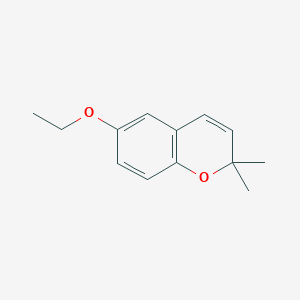
![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)
